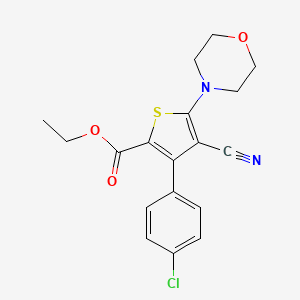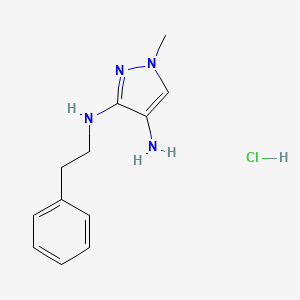
1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 1-methyl-3,4-diaminopyrazole with 2-phenylethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and a base like potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenylethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3,4-diaminopyrazole: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
2-phenylethylpyrazole: Lacks the additional amino groups, which may influence its binding properties and reactivity.
Uniqueness
1-methyl-N~3~-(2-phenylethyl)-1H-pyrazole-3,4-diamine is unique due to the presence of both the phenylethyl group and the amino groups on the pyrazole ring. This combination of functional groups can enhance its binding affinity to specific targets and its versatility in chemical reactions.
Propiedades
Número CAS |
1431962-96-7 |
|---|---|
Fórmula molecular |
C12H17ClN4 |
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
1-methyl-3-N-(2-phenylethyl)pyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H16N4.ClH/c1-16-9-11(13)12(15-16)14-8-7-10-5-3-2-4-6-10;/h2-6,9H,7-8,13H2,1H3,(H,14,15);1H |
Clave InChI |
MQMDMXWTPNNMSJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)NCCC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine](/img/structure/B15133341.png)
![4-[(1-Methylpyrazol-3-yl)methylamino]butan-1-ol;hydrochloride](/img/structure/B15133344.png)
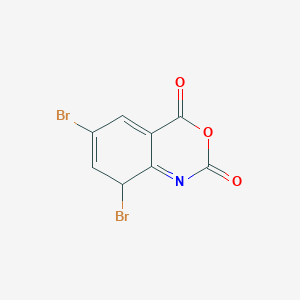

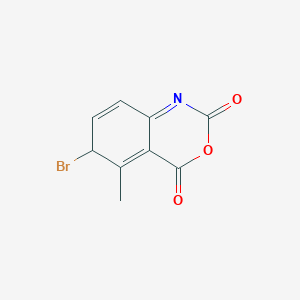
![Methyl (1R,21S,24S)-21-tert-butyl-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1(4,7).0(6,11)]heptacosa-6,8,10-triene-24-carboxylate](/img/structure/B15133369.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,N-diethylethane-1,2-diamine](/img/structure/B15133396.png)
![8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B15133398.png)
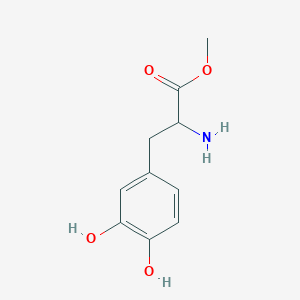
![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)

